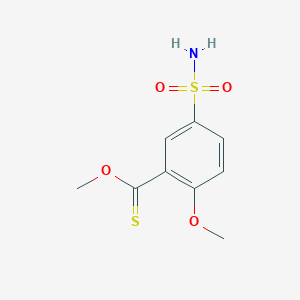
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate is a chemical compound with the molecular formula C10H13NO5S2 It is known for its unique structure, which includes a methoxy group, a sulfamoyl group, and a carbothioate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Etherification: The phenol hydroxyl group of salicylic acid is etherified to introduce the methoxy group.
Amination: The sulfonyl chloride derivative is then aminated to form the sulfamoyl group.
Esterification: Finally, esterification is carried out to introduce the carbothioate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methoxy and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and carbothioate groups may also play a role in modulating the compound’s biological activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- Methyl 5-sulfamoyl-2-methoxybenzoate
- 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
Uniqueness
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate is unique due to the presence of the carbothioate group, which is not commonly found in similar compounds. This group may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
54670-59-6 |
|---|---|
Molecular Formula |
C9H11NO4S2 |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
O-methyl 2-methoxy-5-sulfamoylbenzenecarbothioate |
InChI |
InChI=1S/C9H11NO4S2/c1-13-8-4-3-6(16(10,11)12)5-7(8)9(15)14-2/h3-5H,1-2H3,(H2,10,11,12) |
InChI Key |
CWNMOSOZAFYNOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















